REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH:3]([OH:6])[CH2:2]1.[Cl:7][C:8]1[S:12][C:11]([S:13](Cl)(=[O:15])=[O:14])=[CH:10][C:9]=1[N+:17]([O-:19])=[O:18].C(N(CC)CC)C>C1COCC1>[Cl:7][C:8]1[S:12][C:11]([S:13]([N:1]2[CH2:5][CH2:4][CH:3]([OH:6])[CH2:2]2)(=[O:14])=[O:15])=[CH:10][C:9]=1[N+:17]([O-:19])=[O:18]
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Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
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N1CC(CC1)O
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The light yellow suspension was stirred at room temperature for 17 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography on silica gel (ethyl acetate), and subsequent crystallization from dichloromethane/MeOH/hexane
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(S1)S(=O)(=O)N1CC(CC1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |